(2S,4R)-DS89002333

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

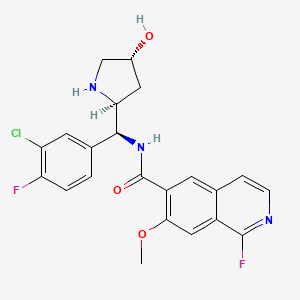

C22H20ClF2N3O3 |

|---|---|

Molecular Weight |

447.9 g/mol |

IUPAC Name |

N-[(S)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide |

InChI |

InChI=1S/C22H20ClF2N3O3/c1-31-19-9-14-11(4-5-26-21(14)25)6-15(19)22(30)28-20(18-8-13(29)10-27-18)12-2-3-17(24)16(23)7-12/h2-7,9,13,18,20,27,29H,8,10H2,1H3,(H,28,30)/t13-,18+,20+/m1/s1 |

InChI Key |

KALMTELCNYQBGB-MJWYBRSISA-N |

Isomeric SMILES |

COC1=C(C=C2C=CN=C(C2=C1)F)C(=O)N[C@H]([C@@H]3C[C@H](CN3)O)C4=CC(=C(C=C4)F)Cl |

Canonical SMILES |

COC1=C(C=C2C=CN=C(C2=C1)F)C(=O)NC(C3CC(CN3)O)C4=CC(=C(C=C4)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of (2S,4R)-DS89002333: A Targeted Approach for Fibrolamellar Hepatocellular Carcinoma

A Technical Whitepaper for Drug Development Professionals

Executive Summary

(2S,4R)-DS89002333 is a novel, potent, and orally active small molecule inhibitor of the protein kinase cAMP-activated catalytic subunit alpha (PRKACA). This compound has emerged as a promising therapeutic candidate for the treatment of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare and aggressive liver cancer predominantly affecting adolescents and young adults. The discovery of this compound is rooted in the identification of a unique molecular driver of FL-HCC: a fusion gene, DNAJB1-PRKACA. This fusion protein exhibits aberrant kinase activity, which is central to the oncogenesis of this disease. This compound demonstrates high potency in inhibiting this kinase activity, leading to significant anti-tumor effects in both in vitro and in vivo preclinical models of FL-HCC. This whitepaper provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this promising targeted therapy.

Introduction: The Unmet Need in Fibrolamellar Hepatocellular Carcinoma

Fibrolamellar hepatocellular carcinoma is a distinct subtype of liver cancer characterized by its occurrence in younger patients without underlying liver disease, such as cirrhosis or viral hepatitis[1]. Standard chemotherapies have shown limited efficacy in FL-HCC, and surgical resection remains the primary treatment option. However, disease recurrence is common, highlighting the urgent need for effective systemic therapies.

A landmark discovery in the field was the identification of a recurrent somatic mutation in virtually all FL-HCC tumors: a 400 kb deletion on chromosome 19 that results in the fusion of the DNAJB1 and PRKACA genes[1]. The resulting DNAJB1-PRKACA fusion protein is the key oncogenic driver in this disease. This fusion leads to the constitutive activation of the PRKACA kinase, which in turn drives tumorigenesis. This unique molecular signature of FL-HCC presented a clear and attractive target for drug development.

Discovery of this compound: A Targeted Inhibitor of PRKACA

The development of this compound was a direct result of a targeted drug discovery program aimed at identifying potent inhibitors of the DNAJB1-PRKACA fusion protein. Researchers at Daiichi Sankyo Co., Ltd. established an evaluation system for PRKACA kinase inhibitors and synthesized a series of compounds, leading to the identification of DS89002333 as a highly potent and selective inhibitor[1].

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | N-[(S)-(3-chloro-4-fluorophenyl)[(2S,4R)-4-hydroxy-2-pyrrolidinyl]methyl]-1-fluoro-7-methoxy-6-isoquinolinecarboxamide |

| Molecular Formula | C₂₂H₂₀ClF₂N₃O₃ |

| Molecular Weight | 447.87 g/mol |

| CAS Number | 2832159-79-0 |

Synthesis of this compound

While the specific, detailed, step-by-step synthesis protocol for this compound is proprietary and not publicly available in the referenced literature, the synthesis of similar complex isoquinolinecarboxamide derivatives typically involves a multi-step process. This process generally includes the synthesis of the core isoquinoline scaffold, the preparation of the pyrrolidinyl side chain, and their subsequent coupling via an amide bond formation.

Logical Workflow for the Synthesis of this compound

Caption: A logical workflow for the synthesis of this compound.

Mechanism of Action: Targeting the DNAJB1-PRKACA Signaling Pathway

The DNAJB1-PRKACA fusion protein drives FL-HCC through the constitutive activation of the PRKACA kinase domain. This leads to the phosphorylation of downstream substrates, ultimately promoting cell growth and proliferation. This compound exerts its anti-tumor effect by directly inhibiting the kinase activity of PRKACA.

Signaling Pathway of DNAJB1-PRKACA in FL-HCC

Caption: Simplified signaling pathway of DNAJB1-PRKACA in FL-HCC.

Preclinical Efficacy

The anti-tumor activity of this compound has been evaluated in both in vitro and in vivo models of FL-HCC.

In Vitro Activity

This compound demonstrated potent inhibitory activity against the PRKACA kinase.

Table 2: In Vitro Potency of this compound

| Assay | IC₅₀ | Reference |

| PRKACA Kinase Inhibition | 0.3 nM | [1] |

The compound also effectively inhibited the growth of cells dependent on the DNAJB1-PRKACA fusion protein[1].

In Vivo Activity

The in vivo efficacy of this compound was assessed in a patient-derived xenograft (PDX) model of FL-HCC, which closely mimics the human disease. The compound showed significant anti-tumor activity in this model[1].

Table 3: Summary of In Vivo Studies

| Animal Model | Dosing Regimen | Outcome | Reference |

| FL-HCC Patient-Derived Xenograft (PDX) | Not specified in detail | Significant anti-tumor activity | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not fully available in the public domain. However, based on standard methodologies in the field, the following provides an overview of the likely experimental approaches.

PRKACA Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro potency of this compound in inhibiting PRKACA kinase activity.

Materials:

-

Recombinant human PRKACA enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP

-

Peptide substrate (e.g., Kemptide)

-

This compound (serially diluted)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add the PRKACA enzyme, peptide substrate, and kinase buffer to the wells of a 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based detection of ADP production).

-

Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Cell Growth Inhibition Assay (General Protocol)

Objective: To assess the effect of this compound on the proliferation of FL-HCC cells.

Materials:

-

FL-HCC cell line (e.g., patient-derived cell line)

-

Cell culture medium and supplements

-

This compound (serially diluted)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed FL-HCC cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Measure cell viability using a luminescence-based assay that quantifies ATP levels.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Patient-Derived Xenograft (PDX) Model (General Workflow)

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Caption: General workflow for a patient-derived xenograft (PDX) study.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for fibrolamellar hepatocellular carcinoma. Its high potency and specificity for the key oncogenic driver, the DNAJB1-PRKACA fusion protein, underscore its potential as a transformative treatment for this devastating disease. The preclinical data strongly support its continued development. Future work will likely focus on comprehensive IND-enabling studies, including detailed toxicology and pharmacokinetic profiling, to pave the way for clinical trials in patients with FL-HCC. The journey of this compound from a rational drug discovery program to a potential clinical candidate offers a compelling example of precision medicine in oncology.

References

(2S,4R)-DS89002333: A Technical Guide on its Mechanism of Action as a PRKACA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of (2S,4R)-DS89002333, an enantiomer of the potent and orally active Protein Kinase A, cAMP-activated, catalytic subunit alpha (PRKACA) inhibitor, DS89002333. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a highly potent inhibitor of PRKACA, a key enzyme in cellular signaling.[1][2][3][4][5] In the context of certain cancers, particularly fibrolamellar hepatocellular carcinoma (FL-HCC), a specific fusion gene, DNAJB1-PRKACA, is a known oncogenic driver.[2][6] The resulting fusion protein's kinase activity is crucial for its cancer-promoting effects.[6] this compound exerts its anti-tumor effects by directly inhibiting this PRKACA kinase activity, thereby disrupting downstream signaling pathways essential for tumor cell growth and survival.[2][6]

Data Presentation

The following tables summarize the quantitative data available for DS89002333, the racemate of which this compound is an enantiomer.

Table 1: In Vitro Efficacy of DS89002333

| Parameter | Target | Cell Line | IC50 | Reference |

| Kinase Inhibition | PRKACA | - | 0.3 nM | [2][3][4][5] |

| CREB Phosphorylation Inhibition | - | NIH/3T3 | 50 nM | [1][2] |

Table 2: In Vivo Efficacy of DS89002333

| Animal Model | Dosing Regimen | Duration | Outcome | Reference |

| Female nude mice (NIH/3T3-fusion allograft) | 12.5, 50 mg/kg (p.o., twice daily) | 5 days | Exhibited anti-tumor activity without body weight loss. | [2] |

| Female NOD SCID mice (FL-HCC PDX xenograft) | 3, 30 mg/kg (p.o., twice daily) | 22 days | Significantly inhibited tumor growth. Temporary body weight loss observed at 30 mg/kg, which resolved with continued dosing. | [2] |

Experimental Protocols

In Vitro PRKACA Activity and CREB Phosphorylation Assay

Objective: To determine the inhibitory effect of DS89002333 on PRKACA kinase activity and its downstream signaling.

Methodology:

-

Cell Culture: NIH/3T3 cells are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are treated with DS89002333 at various concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µM) for a specified duration (e.g., 30 minutes).[2]

-

Lysis and Protein Quantification: After treatment, cells are lysed to extract total protein. The protein concentration is determined using a standard assay (e.g., BCA assay).

-

Analysis of CREB Phosphorylation: The phosphorylation status of CREB (a downstream target of PRKACA) is assessed as a marker of intracellular PRKACA inhibitory activity.[2] This is typically done using methods such as:

-

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated CREB (pCREB) and total CREB.

-

ELISA: A quantitative enzyme-linked immunosorbent assay using antibodies specific for pCREB.

-

-

Data Analysis: The ratio of pCREB to total CREB is calculated for each treatment condition. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Models

Objective: To evaluate the anti-tumor efficacy of DS89002333 in a living organism.

Methodology:

-

Animal Models:

-

Tumor Implantation: Tumor cells or fragments are implanted subcutaneously into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

-

Drug Administration: DS89002333 is administered orally (p.o.) twice daily at specified doses (e.g., 3, 12.5, 30, 50 mg/kg).[2] The vehicle used for administration is also administered to the control group.

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

-

Endpoint: At the end of the study (e.g., 5 or 22 days), mice are euthanized, and tumors are excised and weighed.[2] Further analysis, such as immunohistochemistry for biomarkers, may be performed.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor activity.

Mandatory Visualization

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for evaluating DS89002333.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model [agris.fao.org]

- 4. DS89002333 - Immunomart [immunomart.com]

- 5. DS89002333 - Immunomart [immunomart.com]

- 6. medkoo.com [medkoo.com]

An In-Depth Technical Guide to the (2S,4R)-DS89002333 PRKACA Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and orally active PRKACA inhibitor, (2S,4R)-DS89002333, with a focus on its mechanism of action, experimental validation, and its relevance in the context of cancers driven by aberrant PRKACA activity, such as Fibrolamellar Hepatocellular Carcinoma (FL-HCC).

Introduction to PRKACA and the Role of this compound

Protein Kinase A (PKA), a key component of the cAMP signaling pathway, is a crucial regulator of numerous cellular processes. The catalytic subunit alpha of PKA (PRKACA) is responsible for phosphorylating a wide array of downstream substrates, thereby modulating their activity.[1] In certain cancers, most notably FL-HCC, a specific gene fusion event between DNAJB1 and PRKACA results in a constitutively active fusion protein.[2] This aberrant kinase activity is a primary driver of oncogenesis in these tumors, making PRKACA a compelling therapeutic target.[2][3][4]

This compound is a novel and potent inhibitor of PRKACA.[2][3][4] Preclinical studies have demonstrated its significant anti-tumor activity both in vitro and in vivo, particularly in models expressing the DNAJB1-PRKACA fusion protein.[2][3][4] This guide will delve into the quantitative data supporting its efficacy, the experimental protocols used for its evaluation, and the signaling pathways it modulates.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity across different experimental setups.

Table 2.1: In Vitro Inhibitory Activity of DS89002333

| Parameter | Value | Cell Line/System | Notes |

| IC50 (PRKACA inhibition) | 0.3 nM | Biochemical Assay | Represents the concentration required for 50% inhibition of PRKACA kinase activity.[5][6][7] |

| IC50 (CREB Phosphorylation) | 50 nM | NIH/3T3 cells | Demonstrates intracellular target engagement by measuring the inhibition of a downstream substrate's phosphorylation. |

Table 2.2: In Vivo Anti-Tumor Efficacy of DS89002333

| Animal Model | Dosing Regimen | Outcome | Body Weight Impact |

| NIH/3T3-fusion allograft (Female nude mice) | 12.5, 50 mg/kg; p.o.; twice daily for 5 days | Exhibited anti-tumor activity. | No significant body weight loss observed. |

| FL-HCC PDX xenograft (Female NOD SCID mice) | 3, 30 mg/kg; p.o.; twice daily for 22 days | Showed significant anti-tumor activity. | Temporary body weight loss at 30 mg/kg, which resolved with continued dosing.[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

PRKACA Kinase Activity Assay (Biochemical)

This protocol outlines a common method for determining the direct inhibitory effect of a compound on PRKACA kinase activity.

Materials:

-

Recombinant human PRKACA enzyme

-

PKA substrate peptide (e.g., Kemptide)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[2]

-

This compound at various concentrations

-

Phosphocellulose paper (for radiolabeling method)

-

Scintillation counter or luminometer

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, PKA substrate peptide, and the recombinant PRKACA enzyme.

-

Add this compound at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP (either radiolabeled or as per the kit instructions).

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).[8]

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Quantify the phosphorylation of the substrate. For the radiolabeling method, this involves washing the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and then measuring the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity, using a luminometer.[2]

-

Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control and determine the IC50 value.

Cellular Assay for CREB Phosphorylation

This protocol assesses the intracellular activity of this compound by measuring the phosphorylation of a downstream PRKACA target, CREB.

Materials:

-

NIH/3T3 cells (or other suitable cell line)

-

Cell culture medium and reagents

-

This compound at various concentrations

-

Forskolin or other adenylyl cyclase activator

-

Lysis buffer

-

Primary antibodies against phospho-CREB (Ser133) and total CREB

-

HRP-conjugated secondary antibody

-

Western blot reagents and equipment

Procedure:

-

Seed NIH/3T3 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).

-

Stimulate the cells with forskolin to activate adenylyl cyclase and increase intracellular cAMP levels, leading to PRKACA activation.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Perform Western blotting using primary antibodies against phospho-CREB and total CREB to assess the phosphorylation status of CREB.

-

Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal.

-

Calculate the percentage of inhibition of CREB phosphorylation at each concentration of this compound and determine the cellular IC50 value.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

This protocol describes the establishment of an FL-HCC PDX model and its use in evaluating the anti-tumor efficacy of this compound.

Materials:

-

Immunodeficient mice (e.g., NOD SCID)

-

Fresh tumor tissue from an FL-HCC patient

-

Surgical tools

-

Matrigel (optional)

-

This compound formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

Establishment of the PDX Model:

-

Obtain fresh, sterile tumor tissue from a consenting FL-HCC patient.

-

Surgically implant small fragments of the tumor tissue subcutaneously into the flanks of immunodeficient mice.[9]

-

Monitor the mice for tumor growth. Once the tumors reach a certain size (e.g., 100-200 mm³), they can be passaged into new cohorts of mice for expansion.[9]

-

-

Efficacy Study:

-

Once the tumors in the experimental cohort reach a predetermined size, randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at the desired dose and schedule (e.g., 30 mg/kg, twice daily).[5] The control group receives the vehicle.

-

Measure the tumor volume using calipers at regular intervals throughout the study.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the PRKACA inhibition pathway and a typical experimental workflow.

Caption: PRKACA signaling and inhibition by this compound.

Caption: Preclinical evaluation workflow for a PRKACA inhibitor.

Conclusion

This compound has emerged as a highly potent and specific inhibitor of PRKACA, with promising preclinical activity in models of FL-HCC. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development. Further investigation into the clinical utility of this compound is warranted to translate these preclinical findings into effective therapies for patients with cancers driven by aberrant PRKACA signaling.

References

- 1. Patient-derived xenograft models in hepatopancreatobiliary cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. journals.viamedica.pl [journals.viamedica.pl]

- 4. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DS89002333 - Immunomart [immunomart.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of (2S,4R)-DS89002333 in Fibrolamellar Hepatocellular Carcinoma (FL-HCC): A Technical Guide

Abstract

Fibrolamellar Hepatocellular Carcinoma (FL-HCC) is a rare and aggressive liver cancer primarily affecting adolescents and young adults, distinct from typical hepatocellular carcinoma in that it arises in non-cirrhotic livers.[1][2] A defining molecular characteristic of nearly all FL-HCC tumors is a somatic ~400 kb deletion on chromosome 19, which results in the fusion of the DNAJB1 gene to the PRKACA gene.[3][4] The resulting DNAJB1-PRKACA fusion gene encodes a chimeric protein with constitutively active Protein Kinase A (PKA) catalytic activity, a key driver of tumorigenesis in FL-HCC.[5][6][7] This guide details the target validation of (2S,4R)-DS89002333, a potent and orally active inhibitor of the PRKACA kinase, as a therapeutic agent for FL-HCC.

The Molecular Target: DNAJB1-PRKACA Fusion Kinase

The primary oncogenic driver in FL-HCC is the aberrant signaling from the DNAJB1-PRKACA fusion protein.[8] The fusion joins exon 1 of DNAJB1, which codes for a heat shock protein, to exons 2-10 of PRKACA, the catalytic subunit α of PKA.[4] This fusion event leads to the overexpression and unregulated, cAMP-independent activity of the PRKACA kinase.[2][5] The kinase activity of the fusion protein is essential for its oncogenic function, making it a prime therapeutic target.[6] Downstream signaling involves the phosphorylation of a multitude of cellular substrates, leading to transcriptional reprogramming and driving cell growth.[7][9]

Signaling Pathway

The constitutive activity of the DNAJB1-PRKACA fusion kinase drives FL-HCC pathogenesis. The inhibitor, this compound, directly binds to the ATP pocket of the PRKACA catalytic domain, blocking its kinase activity and inhibiting downstream oncogenic signaling.

Compound Profile: this compound

This compound is a novel, potent, and orally bioavailable small molecule inhibitor of PRKACA.[6][9] It has been specifically investigated for its therapeutic potential in FL-HCC due to the cancer's dependence on the PRKACA kinase activity driven by the characteristic gene fusion.[10][11][12]

Preclinical Target Validation Data

The efficacy of this compound has been demonstrated in a series of in vitro and in vivo experiments designed to validate PRKACA as a therapeutic target in FL-HCC.

In Vitro Activity

The compound's potency was first established through direct enzyme inhibition and cell-based assays.

| Parameter | Assay | Value | Reference |

| Enzyme Inhibition | PRKACA Kinase Assay | IC50: 0.3 nM | [9][10][11] |

| Cellular Activity | CREB Phosphorylation (NIH/3T3 cells) | IC50: 50 nM | [9] |

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in mouse models, including an allograft model and a patient-derived xenograft (PDX) model, which is highly representative of human tumors.[9]

| Model Type | Cell Line / Tumor | Dosing Schedule | Key Outcome | Reference |

| Allograft | NIH/3T3-fusion | 12.5, 50 mg/kg, p.o., BID for 5 days | Exhibited anti-tumor activity without body weight loss. | [9] |

| PDX | FL-HCC PDX | 3, 30 mg/kg, p.o., BID for 22 days | Showed significant anti-tumor activity. | [9] |

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.

In Vitro CREB Phosphorylation Assay

This assay measures the ability of the compound to inhibit the intracellular PRKACA kinase activity by quantifying the phosphorylation status of its downstream substrate, CREB.

Protocol:

-

Cell Seeding: NIH/3T3 cells are plated in appropriate multi-well plates and allowed to adhere overnight.

-

Compound Incubation: Cells are treated with a serial dilution of this compound (e.g., 0.001, 0.01, 0.1, 1, 10 μM) for 30 minutes.[9] A DMSO-treated group serves as the vehicle control.

-

Protein Extraction: Following incubation, cells are washed with cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantification and Western Blot: Protein concentration is determined using a BCA assay. Equal amounts of protein are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated CREB (p-CREB) and total CREB.

-

Detection and Analysis: After incubation with secondary antibodies, bands are visualized using chemiluminescence. The signal intensity is quantified, and the ratio of p-CREB to total CREB is used to determine the dose-dependent inhibition and calculate the IC50 value.[9]

In Vivo Patient-Derived Xenograft (PDX) Model

This study assesses the anti-tumor efficacy of the compound in a model that closely mimics the human disease.

Protocol:

-

Animal Model: Female NOD SCID mice are used for the study.[9]

-

Tumor Implantation: Patient-derived FL-HCC tumor fragments expressing the DNAJB1-PRKACA fusion are subcutaneously implanted into the flanks of the mice.

-

Tumor Monitoring: Tumor growth is monitored regularly using caliper measurements. Tumor volume is calculated using the formula: (Length x Width2) / 2.

-

Randomization and Dosing: Once tumors reach a predetermined size, mice are randomized into treatment and vehicle control groups. This compound is administered via oral gavage twice daily at doses of 3 and 30 mg/kg for 22 consecutive days.[9]

-

Efficacy Assessment: Tumor volumes and animal body weights are recorded throughout the study to assess efficacy and toxicity. At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated.

Conclusion

The available preclinical data strongly support the validation of PRKACA as a therapeutic target in FL-HCC. The defining genetic alteration of this disease, the DNAJB1-PRKACA fusion, creates a clear dependency on the kinase's activity for tumor growth.[6][13] The small molecule inhibitor, this compound, demonstrates high potency against its target and translates this activity into significant anti-tumor efficacy in cellular and highly relevant patient-derived in vivo models.[9] These findings provide a robust rationale for the clinical development of this compound as a targeted therapy for patients with Fibrolamellar Hepatocellular Carcinoma.

References

- 1. Fibrolamellar Hepatocellular Carcinoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fibrolamellar hepatocellular carcinoma | AASLD [aasld.org]

- 3. A framework for fibrolamellar carcinoma research and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNAJB1-PRKACA in HEK293T cells induces LINC00473 overexpression that depends on PKA signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fibrolamellar Hepatocellular Carcinoma: Mechanistic Distinction From Adult Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNAJB1-PRKACA Fusion Drives Fibrolamellar Liver Cancer through Impaired SIK Signaling and CRTC2/p300-Mediated Transcriptional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. DS89002333 - Immunomart [immunomart.com]

- 11. DS89002333 - Immunomart [immunomart.com]

- 12. tebubio.com [tebubio.com]

- 13. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

(2S,4R)-DS89002333 role in Stem Cell/Wnt signaling

An In-Depth Technical Guide on (2S,4R)-DS89002333: A Potent PRKACA Inhibitor with Implications for Stem Cell/Wnt Signaling

Introduction

This compound is the specific enantiomer of DS89002333, a novel, potent, and orally active small molecule inhibitor of Protein Kinase A catalytic subunit alpha (PRKACA).[1][2][3] This compound has demonstrated significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare liver cancer characterized by the presence of a specific DNAJB1-PRKACA fusion gene.[1][4] While the primary mechanism of action of DS89002333 is the direct inhibition of PRKACA's kinase activity, its downstream effects have potential implications for key signaling pathways implicated in cancer and stem cell biology, including the Wnt signaling pathway.[5][6] This technical guide provides a comprehensive overview of this compound, including its quantitative pharmacological data, its role in PRKACA and Wnt signaling, and detailed experimental protocols for its evaluation.

Quantitative Data

The pharmacological activity of DS89002333 has been characterized in both biochemical and cell-based assays, as well as in in vivo animal models. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Activity of DS89002333

| Assay Type | Target/Marker | Cell Line | IC50 Value | Reference |

| Biochemical Kinase Assay | PRKACA | N/A | 0.3 nM | [1][7][8] |

| Cell-Based Assay | CREB Phosphorylation | NIH/3T3 | 50 nM | [1] |

Table 2: In Vivo Efficacy of DS89002333

| Animal Model | Dosing Regimen | Duration | Outcome | Reference |

| NIH/3T3-fusion allograft (Female nude mice) | 12.5, 50 mg/kg, p.o., twice daily | 5 days | Exhibited anti-tumor activity without body weight loss. | [1] |

| FL-HCC Patient-Derived Xenograft (PDX) (Female NOD SCID mice) | 3, 30 mg/kg, p.o., twice daily | 22 days | Showed significant anti-tumor activity. Temporary body weight loss at 30 mg/kg, which resolved with continued dosing. | [1] |

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects through the inhibition of PRKACA, a key enzyme in the cAMP signaling pathway. This pathway has known interactions with the Wnt signaling cascade, a critical regulator of stem cell function and tumorigenesis.

PKA Signaling Pathway and Inhibition by this compound

The cAMP-dependent protein kinase A (PKA) is a holoenzyme that, in its inactive state, consists of two regulatory and two catalytic subunits (PRKACA).[9] Upon binding of cyclic AMP (cAMP), the catalytic subunits are released and become active, phosphorylating a multitude of downstream substrates, including the transcription factor CREB (cAMP Response Element-Binding protein).[9] In FL-HCC, the DNAJB1-PRKACA fusion protein results in constitutively active PRKACA, leading to uncontrolled cell growth.[4] this compound directly inhibits the kinase activity of the PRKACA subunit, thereby blocking downstream signaling.

Canonical Wnt Signaling Pathway

The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of many cancers. In the "off" state (absence of Wnt ligand), a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on" state, Wnt binding to its receptor complex leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.

Crosstalk between PKA and Wnt Signaling

Evidence suggests a complex interplay between the PKA and Wnt signaling pathways. PRKACA can directly phosphorylate β-catenin at specific serine residues (S552 and S675). This phosphorylation has been reported to have context-dependent effects, in some cases promoting β-catenin's nuclear localization and transcriptional activity.[6] Therefore, by inhibiting PRKACA, this compound could potentially modulate Wnt signaling by preventing this phosphorylation event, thereby influencing the activity of β-catenin.

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments used to characterize PRKACA inhibitors like this compound.

Experimental Workflow

A typical workflow for the preclinical evaluation of a targeted inhibitor like this compound involves a multi-step process from initial biochemical screening to in vivo efficacy studies.

References

- 1. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 5. DS89002333 - Immunomart [immunomart.com]

- 6. Protein Kinase A Activation Enhances β-Catenin Transcriptional Activity through Nuclear Localization to PML Bodies | PLOS One [journals.plos.org]

- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]

- 9. Protein kinase A catalytic subunit isoform PRKACA; history, function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (2S,4R)-DS89002333, a Potent PRKACA Inhibitor for Fibrolamellar Hepatocellular Carcinoma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibrolamellar Hepatocellular Carcinoma (FL-HCC) is a rare and aggressive liver cancer that predominantly affects adolescents and young adults, and it is distinct from typical hepatocellular carcinoma in that it often arises in non-cirrhotic livers.[1][2] A defining molecular characteristic of FL-HCC is a somatic deletion on chromosome 19, which results in the fusion of the DNAJB1 and PRKACA genes.[1][3] The resulting chimeric protein, DNAJB1-PRKACA, possesses constitutively active protein kinase A (PKA) catalytic subunit alpha (PRKACA) activity, which is a key driver of oncogenesis in this disease.[1][4][5][6]

(2S,4R)-DS89002333 is a novel, orally active, and highly potent small molecule inhibitor of PRKACA.[7][8][9][10] This technical guide provides an in-depth overview of the interaction of this compound with the DNAJB1-PRKACA fusion protein, its mechanism of action, and its potential as a therapeutic agent for FL-HCC. While initially queried for its interaction with the TGF-beta/Smad pathway, the primary and well-documented mechanism of action for this compound is the direct inhibition of PRKACA.

Mechanism of Action

The DNAJB1-PRKACA fusion protein is the primary oncogenic driver in FL-HCC.[3][11] The fusion results in a constitutively active PRKACA kinase, leading to the dysregulation of downstream signaling pathways that promote cell growth and survival.[4][5][6]

This compound exerts its therapeutic effect by directly binding to the ATP-binding site of the PRKACA catalytic subunit, thereby inhibiting its kinase activity.[1][7] This inhibition blocks the phosphorylation of downstream substrates of PRKACA, leading to the suppression of oncogenic signaling.

Recent studies have elucidated a key downstream pathway affected by the DNAJB1-PRKACA fusion. The fusion protein has been shown to phosphorylate and inactivate Salt-Inducible Kinases (SIKs).[4][5] This inactivation leads to the de-repression of the transcriptional co-activator CRTC2, which, along with the acetyltransferase p300, drives a transcriptional program that promotes malignant growth.[5][6] By inhibiting the DNAJB1-PRKACA kinase activity, this compound is expected to restore SIK activity and suppress this oncogenic transcriptional reprogramming.

While the TGF-beta/Smad pathway is a crucial regulator in many cancers, a direct and primary interaction with this compound has not been established in the context of FL-HCC. There is evidence of crosstalk between the TGF-beta/Smad and MAPK pathways, and PRKACA can influence MAPK signaling.[12][13][14][15] However, the core mechanism of this compound is centered on the direct inhibition of the DNAJB1-PRKACA fusion protein.

Quantitative Data

The following tables summarize the quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| PRKACA Inhibition (IC50) | 0.3 nM | Biochemical Assay | [7][8][9][10] |

| CREB Phosphorylation Inhibition (IC50) | 50 nM | NIH/3T3 cells | [7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Outcome | Reference |

| NIH/3T3-fusion allograft model | 12.5, 50 mg/kg, p.o., twice daily for 5 days | Anti-tumor activity without body weight loss | [7] |

| FL-HCC Patient-Derived Xenograft (PDX) model | 3, 30 mg/kg, p.o., twice daily for 22 days | Significant tumor inhibition | [7] |

Experimental Protocols

The following are representative protocols for the key experiments cited in the evaluation of this compound.

PRKACA Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro inhibitory activity of this compound against the PRKACA enzyme.

Methodology:

-

Recombinant human PRKACA enzyme is incubated with a specific peptide substrate (e.g., Kemptide) and ATP in a kinase buffer.

-

This compound is added at varying concentrations.

-

The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 60 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive ATP ([γ-³²P]ATP) and measuring incorporation, or using a phosphospecific antibody in an ELISA format.

-

The percentage of inhibition at each concentration of the compound is calculated relative to a DMSO control.

-

The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

Cellular Assay for CREB Phosphorylation

Objective: To assess the ability of this compound to inhibit PRKACA activity within a cellular context.

Methodology:

-

NIH/3T3 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with varying concentrations of this compound for a specified duration (e.g., 30 minutes).[7]

-

Following treatment, the cells are lysed, and the protein concentration of the lysates is determined.

-

The levels of phosphorylated CREB (p-CREB) and total CREB are measured using a quantitative method such as an ELISA or Western blotting with specific antibodies.

-

The ratio of p-CREB to total CREB is calculated for each treatment condition.

-

The percentage of inhibition of CREB phosphorylation is determined relative to a vehicle-treated control.

-

The IC50 value is calculated from the dose-response curve.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model of FL-HCC.

Methodology:

-

Female immunodeficient mice (e.g., NOD SCID) are used for the study.[7]

-

Tumor fragments from an FL-HCC patient-derived xenograft (PDX) are subcutaneously implanted into the flanks of the mice.

-

Tumor growth is monitored regularly using calipers.

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally at the specified doses and schedule (e.g., 3 and 30 mg/kg, twice daily).[7]

-

Tumor volume and body weight are measured throughout the study.

-

At the end of the study, the tumors are excised and weighed.

-

The anti-tumor efficacy is evaluated by comparing the tumor growth in the treatment groups to the vehicle control group.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: DNAJB1-PRKACA signaling pathway in FL-HCC.

Experimental Workflow Diagram

References

- 1. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. DNAJB1-PRKACA in HEK293T cells induces LINC00473 overexpression that depends on PKA signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fibrofoundation.org [fibrofoundation.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. DS89002333 - Immunomart [immunomart.com]

- 10. DS89002333 - Immunomart [immunomart.com]

- 11. DNAJB1–PRKACA fusion kinase interacts with β-catenin and the liver regenerative response to drive fibrolamellar hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crosstalk between the p38 and TGF-β signaling pathways through TβRI, TβRII and Smad3 expression in plancental choriocarcinoma JEG-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Signaling Cross Talk between TGF-β/Smad and Other Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transcriptional cross-talk between Smad, ERK1/2, and p38 mitogen-activated protein kinase pathways regulates transforming growth factor-beta-induced aggrecan gene expression in chondrogenic ATDC5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (2S,4R)-DS89002333: A Potent PRKACA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activity of (2S,4R)-DS89002333, a potent and orally active inhibitor of Protein Kinase A, cAMP-activated, alpha catalytic subunit (PRKACA). This document details the compound's mechanism of action, particularly in the context of fibrolamellar hepatocellular carcinoma (FL-HCC), and provides insights into relevant experimental methodologies.

Molecular Structure and Properties

This compound is the enantiomer of DS89002333.[1] It is a small molecule inhibitor with the following chemical and physical properties:

| Property | Value | Reference |

| IUPAC Name | N-[(S)-(3-chloro-4-fluorophenyl)[(2S,4R)-4-hydroxy-2-pyrrolidinyl]methyl]-1-fluoro-7-methoxy-6-isoquinolinecarboxamide | [2] |

| Molecular Formula | C22H20ClF2N3O3 | [1] |

| Molecular Weight | 447.86 g/mol | [1] |

| CAS Number | 2832159-79-0 (for parent DS89002333) | [3] |

| Target | PRKACA (PKA) | [1] |

| Pathway | Stem Cell/Wnt; TGF-beta/Smad | [1] |

| IC50 (PRKACA) | 0.3 nM | [1][4] |

| Solubility | DMSO: 100 mg/mL (ultrasonic) |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by potently inhibiting the kinase activity of PRKACA. In the context of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare liver cancer predominantly affecting adolescents and young adults, the majority of cases are driven by a specific genetic mutation: a fusion of the DNAJB1 and PRKACA genes. This fusion results in a constitutively active DNAJB1-PRKACA fusion protein, which is a key oncogenic driver.

The aberrant activity of the DNAJB1-PRKACA fusion protein disrupts normal cellular signaling. A critical downstream effect is the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs). The inactivation of SIKs leads to the dephosphorylation and activation of the transcriptional co-activator CRTC2 (CREB-regulated transcription coactivator 2). Activated CRTC2 then translocates to the nucleus and, in conjunction with the acetyltransferase p300, drives the expression of genes that promote malignant growth.

By inhibiting the kinase activity of the PRKACA component of the fusion protein, this compound prevents the inactivation of SIKs, thereby blocking the pro-tumorigenic signaling cascade.

Experimental Protocols

The following sections outline the general methodologies employed in the preclinical evaluation of this compound, based on available literature.

A biochemical assay is utilized to determine the half-maximal inhibitory concentration (IC50) of the compound against PRKACA.

-

Reagents and Materials:

-

Recombinant human PRKACA enzyme

-

Biotinylated peptide substrate (e.g., CREBtide)

-

ATP (Adenosine triphosphate)

-

This compound at various concentrations

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

-

Procedure:

-

The PRKACA enzyme is incubated with varying concentrations of this compound in the assay buffer.

-

The kinase reaction is initiated by the addition of ATP and the biotinylated peptide substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 minutes at room temperature).

-

The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified using a suitable detection method, such as a luminescence-based assay.

-

The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

-

To assess the compound's activity within a cellular context, the phosphorylation of downstream targets of PRKACA, such as CREB (cAMP response element-binding protein), is measured.

-

Cell Line: NIH/3T3 cells expressing the DNAJB1-PRKACA fusion gene are commonly used.

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The cells are then treated with this compound at a range of concentrations (e.g., 0.001 to 10 µM) for a specified duration (e.g., 30 minutes).

-

Following treatment, cell lysates are prepared.

-

The levels of phosphorylated CREB (pCREB) and total CREB are determined using methods such as Western blotting or ELISA.

-

The dose-dependent inhibition of CREB phosphorylation is then quantified.

-

Patient-derived xenograft models are crucial for evaluating the anti-tumor efficacy of compounds in a system that closely mimics human tumors.

-

Animal Model: Female NOD SCID (Non-obese diabetic/severe combined immunodeficiency) mice are typically used.

-

Tumor Implantation:

-

Tumor fragments from FL-HCC patients expressing the DNAJB1-PRKACA fusion gene are surgically implanted subcutaneously into the flanks of the mice.

-

Tumors are allowed to grow to a palpable size.

-

-

Treatment:

-

Once tumors reach a predetermined volume, mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally, typically twice daily, at various doses (e.g., 3 mg/kg and 30 mg/kg) for a specified period (e.g., 22 days).

-

-

Efficacy Evaluation:

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, biomarker analysis).

-

The anti-tumor activity is determined by comparing the tumor growth in the treated groups to the vehicle control group.

-

References

- 1. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Efficacy of Temsirolimus in a Patient-derived Model of Metastatic Fibrolamellar Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DS89002333 - Immunomart [immunomart.com]

An In-depth Technical Guide to the (2S,4R)-DS89002333 Enantiomer of DS89002333

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS89002333 is a potent, orally active inhibitor of the protein kinase A catalytic subunit alpha (PRKACA).[1][2][3][4] Its enantiomer, (2S,4R)-DS89002333, is of significant interest for its potential therapeutic application in cancers driven by aberrant PRKACA activity, most notably in fibrolamellar hepatocellular carcinoma (FL-HCC). This rare liver cancer is characterized by a specific gene fusion, DNAJB1-PRKACA, which leads to uncontrolled kinase activity.[2][5] This technical guide provides a comprehensive overview of the available information on this compound, including its mechanism of action, relevant experimental protocols, and the downstream signaling pathways it targets. While specific quantitative data comparing the activity of the individual enantiomers of DS89002333 are not publicly available, this guide consolidates the existing knowledge on the parent compound and its relevance to FL-HCC research and drug development.

Introduction to DS89002333 and its (2S,4R) Enantiomer

DS89002333 has been identified as a highly potent inhibitor of PRKACA with a reported half-maximal inhibitory concentration (IC50) of 0.3 nM.[1][3][4] It has demonstrated anti-tumor activity in both in vitro and in vivo models of FL-HCC, a disease for which there are currently limited effective therapeutic options.[2][5] The compound's efficacy is attributed to its direct inhibition of the constitutively active DNAJB1-PRKACA fusion protein, a key driver of this malignancy.[2][5]

This compound is a specific stereoisomer of DS89002333. In drug development, the stereochemistry of a molecule is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Although the specific activity of the (2S,4R) enantiomer compared to its corresponding (2R,4S) enantiomer or the racemic mixture has not been detailed in publicly accessible literature, its designation suggests that the stereochemical configuration is crucial for its biological activity.

Mechanism of Action and Signaling Pathway

The primary target of DS89002333 is the catalytic subunit of protein kinase A (PKA), PRKACA. In FL-HCC, a chromosomal deletion leads to the fusion of the DNAJB1 gene to the PRKACA gene. The resulting DNAJB1-PRKACA fusion protein has constitutive, unregulated kinase activity. This aberrant signaling is a central oncogenic driver in FL-HCC.

The downstream signaling cascade of the DNAJB1-PRKACA fusion protein involves the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs). The inactivation of SIKs leads to the dephosphorylation and activation of the CREB-regulated transcription coactivator 2 (CRTC2). Activated CRTC2 translocates to the nucleus and, along with CREB (cAMP response element-binding protein), promotes the transcription of genes that drive cell proliferation and survival.

By inhibiting the kinase activity of the DNAJB1-PRKACA fusion protein, this compound is expected to restore the normal regulation of this pathway, leading to the suppression of tumor growth. A key indicator of PRKACA inhibition in cellular assays is the reduction of CREB phosphorylation at serine 133.[1]

Quantitative Data

As of the latest available information, specific quantitative data comparing the inhibitory activity (e.g., IC50, Ki) of the this compound enantiomer with the (2R,4S)-enantiomer or the racemic mixture of DS89002333 are not publicly documented. The primary literature reports the potent PRKACA inhibitory activity of DS89002333 as a single entity.

Table 1: In Vitro Activity of DS89002333

| Compound | Target | Assay | IC50 (nM) | Reference |

|---|---|---|---|---|

| DS89002333 | PRKACA | Kinase Assay | 0.3 | [1][3][4] |

| DS89002333 | Cellular CREB Phosphorylation | NIH/3T3 cells | 50 |[1] |

Table 2: In Vivo Efficacy of DS89002333

| Model | Compound | Dosing | Outcome | Reference |

|---|---|---|---|---|

| NIH/3T3-fusion allograft | DS89002333 | 12.5, 50 mg/kg, p.o., twice daily for 5 days | Anti-tumor activity without body weight loss | [1] |

| FL-HCC PDX xenograft | DS89002333 | 3, 30 mg/kg, p.o., twice daily for 22 days | Significant tumor inhibition |[1] |

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted on this compound are not available in the public domain. However, based on standard methodologies in the field, the following sections outline the likely experimental approaches.

PRKACA Kinase Assay (General Protocol)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the PRKACA kinase.

Methodology:

-

Reagent Preparation: Recombinant human PRKACA enzyme, a specific peptide substrate (e.g., Kemptide), kinase assay buffer, and ATP are prepared. The test compound, this compound, is serially diluted.

-

Reaction Setup: The enzyme, substrate, and varying concentrations of the test compound are combined in a microplate well.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature for a defined period.

-

Reaction Termination: The reaction is stopped, typically by adding a chelating agent like EDTA to sequester Mg2+, which is essential for kinase activity.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including Homogeneous Time-Resolved Fluorescence (HTRF), ELISA-based detection with a phospho-specific antibody, or by measuring the incorporation of radiolabeled phosphate from [γ-32P]ATP.

-

Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular CREB Phosphorylation Assay (General Protocol)

This cell-based assay assesses the ability of the compound to inhibit PRKACA activity within a cellular context by measuring the phosphorylation of a downstream target, CREB.

Methodology:

-

Cell Culture: A suitable cell line, such as NIH/3T3 or an FL-HCC patient-derived cell line, is cultured in multi-well plates.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specific duration.

-

Cell Lysis: After treatment, the cells are lysed to extract total protein.

-

Western Blotting:

-

Total protein concentration in each lysate is determined to ensure equal loading.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for phosphorylated CREB (pCREB at Ser133) and a primary antibody for total CREB as a loading control.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

The signal is visualized using a chemiluminescent substrate.

-

-

Densitometry Analysis: The intensity of the pCREB and total CREB bands is quantified. The ratio of pCREB to total CREB is calculated to determine the extent of inhibition.

FL-HCC Patient-Derived Xenograft (PDX) Model (General Protocol)

PDX models are crucial for evaluating the in vivo efficacy of anti-cancer agents as they more closely recapitulate the heterogeneity and microenvironment of human tumors.

Methodology:

-

Tumor Implantation: Fresh tumor tissue from an FL-HCC patient is surgically implanted, typically subcutaneously, into immunocompromised mice (e.g., NOD/SCID mice).

-

Tumor Growth and Passaging: Once the tumors reach a certain size, they can be harvested and passaged into subsequent cohorts of mice to expand the model.

-

Study Initiation: When tumors in the study cohort reach a predefined volume, the mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered to the treatment group, typically orally, at various doses and schedules. The control group receives a vehicle solution.

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor tissue can be used for further analysis, such as western blotting for target engagement biomarkers (e.g., pCREB) or histological examination.

-

Efficacy Assessment: The anti-tumor efficacy is determined by comparing the tumor growth inhibition in the treated group to the control group.

Conclusion and Future Directions

This compound, as an enantiomer of the potent PRKACA inhibitor DS89002333, holds significant promise as a targeted therapy for fibrolamellar hepatocellular carcinoma. The inhibition of the oncogenic DNAJB1-PRKACA fusion protein represents a rational and promising therapeutic strategy for this devastating disease.

For a more complete understanding of the therapeutic potential of this compound, future research should focus on:

-

Stereospecific Activity: The public dissemination of data directly comparing the in vitro and in vivo activity of the (2S,4R) and (2R,4S) enantiomers is crucial to confirm that this compound is the eutomer (the more active enantiomer).

-

Detailed Pharmacokinetics: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of the individual enantiomers is necessary.

-

Selectivity Profiling: A comprehensive kinase selectivity panel for this compound will help in understanding its potential off-target effects.

-

Clinical Translation: Further preclinical and clinical studies are warranted to evaluate the safety and efficacy of this compound in FL-HCC patients.

This technical guide provides a foundational understanding of this compound based on the currently available scientific literature. As more research becomes available, a more detailed picture of its therapeutic potential will emerge, hopefully leading to a new treatment option for patients with fibrolamellar hepatocellular carcinoma.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DS89002333 - Immunomart [immunomart.com]

- 4. DS89002333 - Immunomart [immunomart.com]

- 5. dovepress.com [dovepress.com]

An In-Depth Technical Guide to Investigating the DNAJB1-PRKACA Fusion Gene with (2S,4R)-DS89002333

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DNAJB1-PRKACA gene fusion is a pathognomonic driver of fibrolamellar hepatocellular carcinoma (FLC), a rare and aggressive liver cancer primarily affecting adolescents and young adults. This fusion results in a constitutively active chimeric protein kinase that drives oncogenesis. This technical guide provides a comprehensive overview of the investigation of this fusion gene using the potent and selective PRKACA inhibitor, (2S,4R)-DS89002333. We detail the underlying signaling pathways, provide structured quantitative data on the inhibitor's activity, and present detailed experimental protocols for key assays. This guide is intended to equip researchers with the necessary information to design and execute studies targeting the DNAJB1-PRKACA fusion.

The DNAJB1-PRKACA Fusion: A Key Oncogenic Driver

The DNAJB1-PRKACA fusion arises from a somatic deletion on chromosome 19, joining exon 1 of DNAJB1 to exons 2-10 of PRKACA. The resulting chimeric protein possesses constitutive protein kinase A (PKA) catalytic activity, which is crucial for its oncogenic function. This aberrant kinase activity drives downstream signaling pathways that promote cell proliferation and survival.

The DNAJB1-PRKACA Signaling Pathway

The DNAJB1-PRKACA fusion protein exerts its oncogenic effects through the dysregulation of downstream signaling cascades. A key mechanism involves the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs). The inactivation of SIKs leads to the dephosphorylation and nuclear translocation of the transcriptional coactivator CRTC2 (CREB-regulated transcription coactivator 2). In the nucleus, CRTC2, in complex with CREB (cAMP response element-binding protein) and the histone acetyltransferase p300, drives the expression of genes involved in cell growth, metabolism, and inflammation, thereby promoting tumorigenesis.[1][2][3]

This compound: A Potent Inhibitor of DNAJB1-PRKACA

This compound is a novel, orally active, and potent inhibitor of PRKACA kinase activity.[4][5][6][7] It has demonstrated significant anti-tumor activity in preclinical models of FLC expressing the DNAJB1-PRKACA fusion gene.

Quantitative Data on Inhibitor Activity

The inhibitory potential of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Cell Line | IC50 | Reference |

| PRKACA Kinase Assay | PRKACA | - | 0.3 nM | [4][6][7] |

| CREB Phosphorylation Assay | Intracellular PRKACA activity | NIH/3T3 | 50 nM | [4] |

Table 2: In Vivo Anti-Tumor Activity of this compound

| Animal Model | Dosing Regimen | Duration | Outcome | Reference |

| NIH/3T3-fusion allograft | 12.5, 50 mg/kg, p.o., twice daily | 5 days | Exhibited anti-tumor activity without body weight loss. | [4] |

| FLC Patient-Derived Xenograft (PDX) | 3, 30 mg/kg, p.o., twice daily | 22 days | Significantly inhibited tumor growth. Temporary body weight loss at 30 mg/kg, which resolved with continued dosing. | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on the DNAJB1-PRKACA fusion gene.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

Materials:

-

Recombinant DNAJB1-PRKACA fusion protein

-

This compound

-

Kinase-specific substrate (e.g., a peptide substrate for PKA)

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

Kinase Reaction Setup:

-

Add 5 µL of the diluted this compound or vehicle control to the wells of the assay plate.

-

Add 10 µL of a 2X kinase/substrate mixture containing the purified DNAJB1-PRKACA fusion protein and its specific peptide substrate in kinase assay buffer to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

-

Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the kinase.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

-

Luminescence Signal Generation:

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Viability Assay

This assay assesses the effect of this compound on the proliferation and viability of FLC cells.

Materials:

-

FLC patient-derived cell lines or other relevant cell lines expressing DNAJB1-PRKACA

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Plate-reading luminometer

Protocol:

-

Cell Seeding: Seed FLC cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

-

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Patient-Derived Xenograft (PDX) Model

This in vivo model allows for the evaluation of the anti-tumor efficacy of this compound in a more clinically relevant setting.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

Fresh FLC tumor tissue from consenting patients

-

Surgical tools

-

This compound formulated for oral administration

-

Calipers for tumor measurement

Protocol:

-

PDX Establishment:

-

Tumor Passaging: Once tumors reach a certain size (e.g., 1000-1500 mm³), euthanize the mice, excise the tumors, and passage them into new recipient mice.

-

Efficacy Study:

-

Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer this compound or vehicle control orally according to the desired dosing schedule (e.g., twice daily).

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study (e.g., after a predetermined number of days or when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors.

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Tumor tissue can be collected for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and downstream signaling effects.

-

Conclusion

The DNAJB1-PRKACA fusion gene represents a critical therapeutic target in fibrolamellar hepatocellular carcinoma. The potent and selective inhibitor, this compound, has shown significant promise in preclinical models by effectively targeting the aberrant kinase activity of the fusion protein. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important oncogenic driver and to develop novel therapeutic strategies for FLC patients. Continued research in this area is crucial to translate these promising preclinical findings into clinical benefits.

References

- 1. fibrofoundation.org [fibrofoundation.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. DNAJB1-PRKACA Fusion Drives Fibrolamellar Liver Cancer through Impaired SIK Signaling and CRTC2/p300-Mediated Transcriptional Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. DS89002333 - Immunomart [immunomart.com]

- 8. Identification of Novel Therapeutic Targets for Fibrolamellar Carcinoma Using Patient Derived Xenografts and Direct from Patient Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Liver Meeting Digital Experience™ [aasld.confex.com]

- 10. Identification of Novel Therapeutic Targets for Fibrolamellar Carcinoma Using Patient-Derived Xenografts and Direct-from-Patient Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fibrofoundation.org [fibrofoundation.org]

Early-Stage Research on (2S,4R)-DS89002333 for the Treatment of Fibrolamellar Hepatocellular Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrolamellar hepatocellular carcinoma (FL-HCC) is a rare and aggressive form of liver cancer that predominantly affects adolescents and young adults, often in the absence of underlying liver disease.[1][2] A defining molecular characteristic of FL-HCC is a somatic deletion that results in the fusion of the DNAJB1 and PRKACA genes.[1][2][3][4][5] This fusion event produces a chimeric protein, DNAJB1-PRKACA, which possesses constitutively active protein kinase A (PKA) catalytic activity and is considered the primary oncogenic driver of this malignancy.[4][6] (2S,4R)-DS89002333 is a novel, potent, and orally active small molecule inhibitor of PRKACA that has shown promising anti-tumor activity in preclinical models of FL-HCC.[1][7] This document provides a comprehensive overview of the early-stage research on DS89002333, including its mechanism of action, preclinical efficacy data, and the experimental methodologies used in its evaluation.

Mechanism of Action

The oncogenic activity of the DNAJB1-PRKACA fusion protein stems from its uncontrolled kinase function.[6] This aberrant signaling cascade is believed to drive tumorigenesis through the phosphorylation and subsequent inactivation of salt-inducible kinases (SIKs).[6][8][9] The suppression of SIKs leads to the dephosphorylation and activation of the transcriptional coactivator CRTC2, which then translocates to the nucleus and, in complex with CREB and the acetyltransferase p300, drives a pro-oncogenic transcriptional program.[6][8][9] There is also evidence suggesting an interaction with the Wnt/β-catenin signaling pathway.[3][5][10]

This compound exerts its therapeutic effect by directly inhibiting the catalytic activity of the PRKACA kinase domain within the DNAJB1-PRKACA fusion protein.[1] This inhibition restores the normal signaling cascade, leading to the suppression of tumor cell growth and proliferation.[1][2]

Caption: Signaling pathway of DNAJB1-PRKACA in FL-HCC and the inhibitory action of DS89002333.

Preclinical Efficacy

The preclinical anti-tumor activity of this compound has been evaluated in both in vitro and in vivo models of FL-HCC.

In Vitro Activity

DS89002333 has demonstrated potent inhibitory activity against the PRKACA kinase.[1] Quantitative analysis of its enzymatic inhibition and its effect on the proliferation of FL-HCC cells are summarized below.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PRKACA) | 0.3 nM | Enzymatic Assay | [7] |

| Cell Growth | Inhibited | FL-HCC cells expressing DNAJB1-PRKACA | [1][2] |

In Vivo Activity

The in vivo efficacy of DS89002333 was assessed in a patient-derived xenograft (PDX) mouse model of FL-HCC, which harbors the characteristic DNAJB1-PRKACA gene fusion.[1]

| Animal Model | Treatment | Outcome | Reference |

| FL-HCC PDX | This compound | Showed anti-tumor activity | [1][2] |

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following sections outline the standard methodologies employed in the preclinical evaluation of kinase inhibitors like DS89002333.

PRKACA Kinase Inhibition Assay

The half-maximal inhibitory concentration (IC50) of DS89002333 against PRKACA was likely determined using a biochemical kinase assay.

Objective: To quantify the potency of DS89002333 in inhibiting the enzymatic activity of the PRKACA kinase.

Methodology:

-

Reagents: Recombinant human PRKACA enzyme, a suitable peptide substrate, ATP, and DS89002333 at various concentrations.

-

Procedure:

-

The PRKACA enzyme is incubated with a serial dilution of DS89002333.

-

The kinase reaction is initiated by the addition of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (using ³²P-ATP) or non-radioactive methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure the amount of ATP consumed.

-

-